Cas no 10414-81-0 (2'-Amino-2'-deoxyadenosine)

2'-Amino-2'-deoxyadenosine Chemical and Physical Properties
Names and Identifiers
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- 2'-Amino-2'-deoxyadenosine
- (2R,3S,4R,5R)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-amino-2'-deoxy-adenosine
- 2'-Amino-2'-deoxy-D-adenosine
- 2'-Aminoadenosine
- 2'-AMINO-D-ADENOSINE
- 2'-NH2-dA
- Adenosine,2'-amino,-2'-deoxy
- Jci-2172
- Nsc324326
- 9-(2-Amino-2-deoxy-β-D-ribofuranosyl)-adenine
- 2-AMINO-ADENOSINE
- 2'-Deoxy-2'-aminoadenosine
- 4-Amino-5-(6-amino-purin-9-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol
- 2AD
- 2''-AMINO-2''-DEOXYADENOSINE
- ADENOSINE, 2'-AMINO,-2'-DEOXY-
- 2-NH2-dA
- cid_100053
- Adenosine,2'-amino-2'-deoxy-
- Adenosine, 2'-amino-2'-deoxy-
- CQKMBZHLOYVGHW-QYYRPYC
-
- MDL: MFCD06657636
- Inchi: 1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
- InChI Key: CQKMBZHLOYVGHW-QYYRPYCUSA-N
- SMILES: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12)N([H])[H])O[H]
Computed Properties
- Exact Mass: 266.11300
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 334
- XLogP3: -1.3
- Topological Polar Surface Area: 145
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 657.6°C at 760 mmHg
- Solubility: Soluble in DMSO.
- PSA: 145.33000
- LogP: -0.73210
2'-Amino-2'-deoxyadenosine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
2'-Amino-2'-deoxyadenosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2'-Amino-2'-deoxyadenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801671-100mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 98% | 100mg |
¥940.00 | 2022-09-03 | |
Chemenu | CM360925-100mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 95%+ | 100mg |
$*** | 2023-04-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801671-250mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 98% | 250mg |
¥1,815.00 | 2022-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015524-250mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 98% | 250mg |
¥1534 | 2023-04-17 | |
TRC | A614928-10mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 10mg |
$ 57.00 | 2023-09-08 | ||
abcr | AB347853-1g |
2'-Amino-2'-deoxyadenosine, 98%; . |
10414-81-0 | 98% | 1g |
€413.00 | 2025-02-20 | |
A2B Chem LLC | AD68383-500mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 500mg |
$750.00 | 2024-01-05 | ||
1PlusChem | 1P007WV3-100mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | ≥98% | 100mg |
$126.00 | 2025-02-22 | |
Aaron | AR007X3F-250mg |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 90% | 250mg |
$262.00 | 2025-01-23 | |
A2B Chem LLC | AD68383-1g |
2'-Amino-2'-deoxyadenosine |
10414-81-0 | 1g |
$1309.00 | 2024-01-05 |
2'-Amino-2'-deoxyadenosine Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 2'-Amino-2'-deoxyadenosine
Professional Introduction to 2'-Amino-2'-deoxyadenosine (CAS No. 10414-81-0)
2'-Amino-2'-deoxyadenosine, identified by its Chemical Abstracts Service (CAS) number CAS No. 10414-81-0, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, derived from adenosine through structural modification, exhibits unique properties that make it a valuable tool in both academic studies and industrial applications.
The molecular structure of 2'-Amino-2'-deoxyadenosine features an amino group at the 2' position of the ribose sugar, replacing the hydroxyl group typically found in adenosine. This substitution imparts distinct biochemical characteristics, influencing its interactions with enzymes and cellular pathways. The modified sugar moiety enhances stability while maintaining functional relevance, making it a promising candidate for various therapeutic interventions.
In recent years, 2'-Amino-2'-deoxyadenosine has been extensively studied for its potential applications in drug development. One of the most compelling areas of research involves its role as an intermediate in synthesizing novel antiviral agents. The compound's ability to mimic natural nucleosides while inhibiting viral replication has led to its exploration in combating RNA viruses, including those responsible for significant global health challenges. Preliminary studies suggest that derivatives of 2'-Amino-2'-deoxyadenosine may disrupt viral polymerase activity, offering a novel mechanism for therapeutic intervention.
Moreover, the biochemical properties of 2'-Amino-2'-deoxyadenosine have attracted interest in the field of cancer research. Research indicates that this nucleoside analog can modulate key signaling pathways involved in tumor growth and survival. By interfering with adenosine receptors and downstream effectors, it may suppress proliferation and induce apoptosis in certain cancer cell lines. These findings have opened up new avenues for developing targeted therapies that leverage the unique pharmacological profile of 2'-Amino-2'-deoxyadenosine.
The synthesis and characterization of 2'-Amino-2'-deoxyadenosine have also advanced significantly, thanks to innovations in organic chemistry and biotechnology. Modern synthetic routes enable high-yield production with minimal side reactions, ensuring purity and consistency for research and clinical applications. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating the structural details and confirming the identity of this compound.
In addition to its therapeutic potential, 2'-Amino-2'-deoxyadenosine has been explored as a biomarker in diagnostic assays. Its unique interactions with biological molecules make it an effective probe for detecting specific enzymatic activities and metabolic pathways. Researchers are leveraging this property to develop rapid diagnostic tools for diseases where adenosine metabolism plays a critical role, such as metabolic disorders and certain inflammatory conditions.
The future prospects of 2'-Amino-2'-deoxyadenosine are vast, with ongoing studies focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical trials, bringing novel treatments to patients in need. As our understanding of molecular biology continues to evolve, compounds like CAS No. 10414-81-0's derivatives will likely play a pivotal role in addressing some of the most pressing challenges in medicine.
The versatility of 2'-Amino-2'-deoxyadenosine extends beyond pharmaceutical applications; it also holds promise in biotechnology and genetic engineering. Its ability to interact with nucleic acids and enzymes makes it a valuable tool for modifying gene expression and developing synthetic biological systems. Researchers are investigating its use in CRISPR-Cas systems and other gene-editing technologies, where precise control over nucleic acid interactions is essential.
In conclusion, 2'-Amino-2'-deoxyadenosine (CAS No. 10414-81-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and biochemical properties have positioned it as a cornerstone in drug discovery, diagnostics, and biotechnology. As research continues to uncover new insights into its mechanisms of action, we can anticipate even broader implications for human health and disease treatment.
